molecular formula C21H25N3O3S2 B2960942 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 893789-98-5

2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide

Cat. No.: B2960942
CAS No.: 893789-98-5
M. Wt: 431.57
InChI Key: YZEQLKDFKFTWAL-UHFFFAOYSA-N
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Description

This compound belongs to the class of benzothiadiazine derivatives, characterized by a 1,2,4-thiadiazine ring fused to a benzene moiety, with a 1,1-dioxido (sulfone) group. The structure includes a butyl substituent at position 4 of the thiadiazine ring and a thioether-linked acetamide group attached to a 4-ethylphenylamine. Its unique substituents influence its physicochemical properties, such as solubility, stability, and biological activity, making it a candidate for therapeutic applications, particularly in metabolic or inflammatory disorders .

Properties

IUPAC Name

2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S2/c1-3-5-14-24-18-8-6-7-9-19(18)29(26,27)23-21(24)28-15-20(25)22-17-12-10-16(4-2)11-13-17/h6-13H,3-5,14-15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEQLKDFKFTWAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC=C(C=C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

By inhibiting the activity of the β-class CA isozymes, the compound disrupts the normal biochemical pathways of the organism. This disruption affects the organism’s ability to regulate pH and transport CO2, which can lead to a variety of downstream effects, including impaired cellular function and growth.

Result of Action

The inhibition of the β-class CA isozymes by the compound results in the disruption of critical physiological processes in the organism. This disruption can lead to impaired cellular function and growth, effectively inhibiting the growth of the organism. In the case of Mycobacterium tuberculosis, this results in an effective anti-tubercular action.

Biological Activity

The compound 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide is an organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of thiadiazine derivatives, characterized by the presence of a thiadiazine ring fused with a butyl group and an acetamide moiety. The molecular formula is C20H22N3O3S2C_{20}H_{22}N_3O_3S^2, with a molecular weight of approximately 452.0 g/mol . The structural complexity contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC20H22N3O3S2
Molecular Weight452.0 g/mol
CAS Number893789-96-3

Antitumor Activity

Research has indicated that compounds similar to This compound exhibit significant antitumor activity . Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including:

  • Inhibition of specific enzymes involved in cell proliferation.
  • Modulation of signaling pathways that regulate apoptosis.

For instance, a study showed that derivatives of benzothiazole and thiadiazole demonstrated considerable antitumor effects against specific cancer cell lines, suggesting a potential therapeutic application for this compound .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties . Preliminary studies suggest that it may inhibit the growth of various bacterial strains and fungi. The mechanism appears to involve interference with microbial cell wall synthesis and metabolic pathways .

Anti-inflammatory Effects

The presence of functional groups in this compound hints at possible anti-inflammatory properties . Thiadiazine derivatives are known for their ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

The proposed mechanism of action for this compound involves:

  • Binding to specific receptors or enzymes , leading to modulation of their activity.
  • Alteration of cellular processes , including apoptosis and inflammation.

Research indicates that the unique structural features confer distinct chemical reactivity, allowing it to interact effectively with biological targets .

Study 1: Antitumor Activity Assessment

A recent study explored the antitumor effects of similar thiadiazine derivatives on human cancer cell lines. The results indicated a dose-dependent response, with significant reductions in cell viability observed at higher concentrations.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity against common pathogens. The compound exhibited notable inhibition zones in agar diffusion tests, particularly against Gram-positive bacteria.

Study 3: In Vivo Studies

In vivo studies using animal models demonstrated promising results for anti-inflammatory effects, with reduced edema in treated subjects compared to controls. This suggests potential for therapeutic applications in inflammatory diseases.

Comparison with Similar Compounds

Substituent Variations on the Acetamide Moiety

a) 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide

  • Structural Difference : The acetamide nitrogen is substituted with a 3-chloro-2-methylphenyl group instead of 4-ethylphenyl.
  • However, steric hindrance from the methyl group may reduce binding affinity to certain targets .

b) N-(2-Bromophenyl)-2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][1,2]thiazin-2-yl)acetamide

  • Structural Difference : Features a hydroxy group at position 4 and a benzoyl substituent at position 3 of the thiazine ring, with a bromophenyl acetamide.
  • Functional Impact : The hydroxy group introduces hydrogen-bonding capacity, while bromine enhances halogen bonding. This derivative demonstrated significant antidiabetic activity in pharmacological evaluations, suggesting that substituent positioning on the heterocyclic core critically modulates biological efficacy .

Core Heterocyclic Modifications

a) 5-Aryl-1,2-thiazinan-3-one-1,1-dioxide (e.g., Compound 40)

  • Structural Difference : Replaces the benzothiadiazine core with a six-membered thiazinane ring and introduces a ketone at position 3.
  • Synthetic Note: Synthesized via NaOMe-mediated cyclization (74% yield), highlighting the influence of ring size and electronic effects on reaction efficiency. The ketone group may reduce conformational flexibility compared to the thioether-linked acetamide in the target compound .

b) 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide

  • Structural Difference : Contains a 1,4-benzothiazine ring with a ketone at position 3 and lacks the sulfone group.

Acetamide Derivatives with Alternative Heterocycles

a) N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide

  • Structural Difference : Replaces the benzothiadiazine core with a benzothiazole ring and incorporates a methylpiperazine side chain.
  • Functional Impact : The benzothiazole ring enhances π-π stacking interactions, while the methylpiperazine improves solubility. This derivative exhibited anticancer activity, underscoring the role of heterocycle choice in target specificity .

b) N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide

  • Structural Difference: Combines a quinazolinone and thiazolidinone moiety.
  • Functional Impact: The quinazolinone core provides planar rigidity, favoring intercalation with DNA or enzymes. This structural motif is absent in the target compound, which prioritizes sulfone-mediated electronic effects .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Synthetic Yield (%) Reference
Target Compound Benzothiadiazine 4-Butyl, N-(4-ethylphenyl)acetamide Under investigation N/A
N-(3-Chloro-2-methylphenyl) analog Benzothiadiazine 4-Butyl, N-(3-chloro-2-methylphenyl) Not reported N/A
N-(2-Bromophenyl)-2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][1,2]thiazin-2-yl)acetamide Benzothiazine 4-Hydroxy, 3-benzoyl, N-(2-bromophenyl) Antidiabetic Not reported
5-Aryl-1,2-thiazinan-3-one-1,1-dioxide (Compound 40) Thiazinane 5-Aryl, ketone at C3 Not reported 74
N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide Benzothiazole Methylpiperazine Anticancer Not reported

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely involves thioether formation and sulfonation, analogous to methods used for 1,2-thiazinane derivatives (e.g., NaH-mediated alkylation) . However, yields may vary due to steric effects from the butyl and ethylphenyl groups.
  • Pharmacological Potential: Structural analogs with bromine or chlorine substituents (e.g., ) show enhanced bioactivity, suggesting halogenation as a viable strategy for optimizing the target compound’s efficacy.
  • Stability Considerations: The 1,1-dioxido group in the target compound improves oxidative stability compared to non-sulfonated analogs (e.g., ), which may degrade under physiological conditions.

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